molecular formula C18H25N3O4S B7711233 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide

Cat. No. B7711233
M. Wt: 379.5 g/mol
InChI Key: HXLLJTISDYXJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide, commonly known as L-163,491, is a selective and potent antagonist of the oxytocin receptor. It was first synthesized in the early 1990s and has since been extensively studied for its use in scientific research.

Mechanism of Action

L-163,491 acts as a competitive antagonist of the oxytocin receptor, blocking the binding of oxytocin to its receptor and preventing its downstream signaling pathways. This results in a decrease in oxytocin-mediated effects, such as social bonding and stress reduction.
Biochemical and Physiological Effects:
L-163,491 has been shown to have a variety of biochemical and physiological effects, including a decrease in social behavior, an increase in anxiety-like behavior, and a decrease in stress-induced analgesia. It has also been shown to affect the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of using L-163,491 in lab experiments is its potency and selectivity as an oxytocin receptor antagonist. This allows for precise manipulation of oxytocin-mediated effects without affecting other signaling pathways. However, a limitation is that it may not fully replicate the effects of oxytocin receptor knockout or genetic manipulation, which may be a more precise way to study oxytocin function.

Future Directions

For the use of L-163,491 in scientific research include further investigation of its potential therapeutic uses in psychiatric disorders, as well as its role in social behavior and emotional processing. Additionally, research on the development of more selective and potent oxytocin receptor antagonists may lead to further insights into the function of oxytocin in the brain.

Synthesis Methods

The synthesis of L-163,491 involves a multi-step process that includes the reaction of cyclohexanone with hydrazine to form 5-cyclohexyl-1,2,4-oxadiazole. This compound is then reacted with 4-methoxy-N-propylbenzenesulfonyl chloride to form L-163,491.

Scientific Research Applications

L-163,491 has been used in a variety of scientific research applications, including the study of oxytocin receptor function in the brain, as well as the role of oxytocin in social behavior and emotional processing. It has also been studied for its potential use in the treatment of various psychiatric disorders, such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-3-11-19-26(22,23)14-9-10-16(24-2)15(12-14)17-20-18(25-21-17)13-7-5-4-6-8-13/h9-10,12-13,19H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLLJTISDYXJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-propylbenzene-1-sulfonamide

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